molecular formula C17H13NO3 B8786485 (Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one

(Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one

Cat. No.: B8786485
M. Wt: 279.29 g/mol
InChI Key: MGAHWEWWFYOBNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a methoxybenzylidene group attached to an oxazol-5(4H)-one ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 4-methoxybenzaldehyde with 2-phenyloxazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

(Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (Z)-4-(4-Hydroxybenzylidene)-2-phenyloxazol-5(4H)-one: Similar structure with a hydroxy group instead of a methoxy group.

    (Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one: Contains a chlorine atom in place of the methoxy group.

Uniqueness

(Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

4-[(4-methoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C17H13NO3/c1-20-14-9-7-12(8-10-14)11-15-17(19)21-16(18-15)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

MGAHWEWWFYOBNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

20 ml of anisaldehyde, 50 ml of acetic anhydride, 33.7 g of hippuric acid and 6.7 g of sodium acetate were mixed well and heated on a water bath for 30 minutes. The precipitated crystals were washed with hot water and then filtered. They were then recrystallized from benzene and dried to obtain 40 g of 2-phenyl-4-(4-methoxybenzylidene)-5-oxazolone. Yield: 83%.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
33.7 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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